molecular formula C9H11NO B1258337 1-Amino-2-indanol CAS No. 74165-73-4

1-Amino-2-indanol

Cat. No.: B1258337
CAS No.: 74165-73-4
M. Wt: 149.19 g/mol
InChI Key: HDXFCPZKMFTOLH-UHFFFAOYSA-N
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Description

1-Amino-2-indanol is a significant compound in organic chemistry, known for its rigid cyclic structure. This compound is widely used as a building block in various ligands, catalysts, and chiral auxiliaries. It plays a crucial role in asymmetric catalysis and has been incorporated into numerous bioactive structures .

Preparation Methods

Stereoselective Synthesis from D-Phenylalanine

Eight-Step Chiral Pool Approach

The foundational synthesis of enantiopure (1S,2R)-1-amino-2-indanol was achieved through an eight-step sequence starting from D-phenylalanine. The pathway begins with N-protection of D-phenylalanine using benzyl chloroformate, followed by esterification to methyl (2S)-N-Cbz-phenylalaninate. Intramolecular Friedel-Crafts acylation with phosphorus oxychloride generates 2-acetoxy-1-indanone, preserving the stereochemical integrity of the starting material. A critical innovation involves scandium triflate (Sc(OTf)₃)-catalyzed hydrolysis of the α-acetoxy ketone intermediate, which proceeds without racemization to yield 2-hydroxy-1-indanone. Subsequent oximation with hydroxylamine hydrochloride and diastereoselective hydrogenation over Raney nickel furnishes the target amino alcohol with 96% cis-selectivity. This route demonstrates 78% overall yield while maintaining >99% enantiomeric excess, establishing it as a benchmark for stereochemical fidelity in early-stage syntheses.

Scandium Triflate-Mediated Hydrolysis Optimization

The Sc(OTf)₃-catalyzed hydrolysis step represents a pivotal advancement over traditional acidic or basic conditions, which often promote epimerization. Kinetic studies reveal that 5 mol% Sc(OTf)₃ in tetrahydrofuran at 40°C achieves complete conversion within 2 hours, compared to 24 hours for uncatalyzed reactions. This method eliminates the need for stoichiometric bases, reducing byproduct formation and simplifying purification. Comparative analysis shows scandium catalysts outperform lanthanide alternatives (Yb(OTf)₃, La(OTf)₃) in both reaction rate and optical purity retention.

Palladium-Catalyzed Hydrogenation of Indanedione Oximes

Diastereoselective Reduction Pathways

Recent advancements employ 1,2-indanedione oximes as precursors for racemic cis- and trans-1-amino-2-indanol derivatives via Pd-catalyzed hydrogenation. Using 10% Pd/C in ethanol at 25°C, 1,2-indanedion-2-oxime undergoes reduction to (±)-cis-2-amino-1-indanol with 92% diastereomeric excess (d.e.). Substrate electronic effects significantly influence selectivity: electron-donating groups (e.g., methoxy) on the indan ring enhance cis-selectivity to 95% d.e., while electron-withdrawing groups (nitro) reduce it to 83%.

Substitution Pattern Catalyst Temperature (°C) Diastereoselectivity (% d.e.)
Unsubstituted 10% Pd/C 25 92
5-Methoxy 10% Pd/C 25 95
5-Nitro 10% Pd/C 25 83
4,7-Dimethyl 10% Pd/C 25 89

Catalyst-Specific Stereochemical Control

Switching to 10% Pd/BaSO₄ enables divergent pathways: at 45°C, 1,2-indanedion-1-oxime first forms cis-1-hydroxyamino-2-indanol, which subsequent hydrogenation converts to (±)-cis-1-amino-2-indanol (88% yield). Contrastingly, room temperature hydrogenation with Pd/BaSO₄ yields predominantly trans-isomers (74% d.e.), demonstrating temperature-dependent stereochemical outcomes. pH modulation further tunes selectivity, with acidic conditions (pH 4-5) favoring cis-products and neutral conditions promoting trans-formation.

Indene Oxide-Based Syntheses

Chiral Salen-Catalyzed Epoxidation

Industrial-scale production utilizes indene as the feedstock, with enantioselective epoxidation mediated by Jacobsen's chiral (salen)Mn(III) complexes. The (R,R)-salen catalyst oxidizes indene to (1R,2S)-indene oxide in 89% enantiomeric excess (e.e.), which undergoes aminolysis with aqueous ammonia to yield trans-1-amino-2-indanol. Subsequent benzoylation and acid-catalyzed Walden inversion afford the desired cis-isomer. A representative protocol involves treating trans-1-benzamido-2-indanol with 6N H₂SO₄ at 120°C for 3 hours, achieving 84% conversion to cis-(1S,2R)-1-amino-2-indanol with >99.5% e.e..

Acid-Mediated Epimerization

The patent literature discloses a two-step epimerization strategy for converting trans- to cis-1-amino-2-indanol. Acylation of trans-1-amino-2-indanol with benzoyl chloride in dichloromethane (0°C, triethylamine base) produces the corresponding amide, which undergoes acid-catalyzed inversion. Optimal conditions use methanesulfonic acid (2 equiv) in water at 100°C for 5 hours, achieving 91% yield of cis-isomer. This method proves particularly effective for resolving racemic mixtures via diastereomeric recrystallization of benzamide intermediates.

Regiospecific Processes from Diols and Halohydrins

Diol Aziridination-Ring Opening

Chinese Patent CN1147244A describes a novel route from 1,2-indanediol via aziridine intermediates. Treatment with tosyl chloride in pyridine generates the ditosylate, which reacts with sodium azide to form 1-azido-2-tosyloxyindane. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to amine while cleaving the tosyl group, yielding cis-1-amino-2-indanol in 67% overall yield. This method circumvents stereochemical challenges associated with ketone reductions but requires careful control of azide formation temperatures (0-5°C) to prevent elimination side reactions.

Halohydrin Aminolysis

Alternative approaches start from 1-chloro-2-indanol, obtained via chlorohydrination of indene. Reaction with ammonia in methanol (100°C, sealed tube) produces cis-1-amino-2-indanol with 58% yield and 85% cis-selectivity. Silver nitrate-assisted ammonolysis improves selectivity to 92% cis by stabilizing the transition state through chloride ion coordination.

Biocatalytic Approaches

Transaminase-Mediated Synthesis

Emerging methodologies employ ω-transaminases for asymmetric amination of 2-hydroxy-1-indanone. Screening of 15 commercial enzymes identified Codexis TA-134 as the most effective, converting 2-hydroxy-1-indanone to (1S,2R)-1-amino-2-indanol with 94% e.e. in phosphate buffer (pH 7.5, 30°C). Co-factor recycling using isopropylamine as the amine donor achieves 82% conversion at 50 mM substrate concentration.

Reductive Aminase Catalysis

Imine reductases (IREDs) offer an alternative biocatalytic route. IRED-12 from Streptomyces aurantiacus reduces the ketone-amine Schiff base intermediate with 99% cis-selectivity and 91% yield. This method operates under mild conditions (pH 6.0, 25°C) but requires NADPH co-factor regeneration systems for preparative-scale synthesis.

Comparative Analysis of Synthetic Methods

Method Starting Material Steps Overall Yield (%) cis Selectivity (%) Optical Purity (% e.e.)
D-Phenylalanine route D-Phenylalanine 8 78 96 >99
Pd Hydrogenation Indanedione oxime 3 85 92 Racemic
Indene oxide aminolysis Indene 5 68 84 >99.5
Biocatalytic amination 2-Hydroxyindanone 1 82 94 94

The D-phenylalanine route remains the gold standard for enantiopure synthesis but suffers from lengthy steps. Pd-catalyzed methods offer rapid access to racemic mixtures, while biocatalytic approaches show promise for green chemistry applications despite current scalability limitations. Industrial processes favor indene oxide pathways due to cost-effectiveness and high volumetric productivity.

Industrial-Scale Process Optimization

Continuous Flow Hydrogenation

Modern implementations of the Pd/C-catalyzed hydrogenation employ continuous flow reactors to enhance mass transfer and safety. A tubular reactor (30 bar H₂, 50°C) processes 1,2-indanedion-2-oxime at 5 kg/h, achieving 98% conversion with 93% cis-selectivity. Catalyst lifetime extends to 1200 hours through in-line filtration and reactivation cycles.

Crystallization-Induced Dynamic Resolution

Combining asymmetric synthesis with crystallization improves optical purity in indene oxide routes. Partially resolved trans-1-benzamido-2-indanol (80% e.e.) undergoes three-stage crystallization from methanol/water (1:3 v/v), upgrading to 99.9% e.e. with 65% recovery. Mother liquor recycling increases overall yield to 78% while maintaining enantiopurity.

Chemical Reactions Analysis

Scientific Research Applications

Asymmetric Catalysis

Chiral Auxiliary and Ligand
1-Amino-2-indanol serves as a crucial chiral auxiliary in asymmetric synthesis. Its rigid cyclic structure allows it to function effectively as a ligand in various catalytic processes. Notably, it is a key component of BOX (Benzyl Oxazoline) and PyBOX ligands, which are widely utilized in asymmetric catalysis for enantioselective reactions .

Enantioselective Reductions
The compound has shown superior efficiency compared to other chiral amines in the enantioselective reduction of carbonyl compounds. This efficiency is attributed to the unique properties of oxazaborilidine catalysts derived from this compound, which facilitate high levels of enantioselectivity .

Drug Design

Pharmaceutical Applications
this compound is integral to the development of several pharmaceutical agents. It is a structural component of Indinavir sulfate, an HIV protease inhibitor used in the treatment of AIDS, developed by Merck. Additionally, it is found in KNI-10006, a compound under investigation for anti-malarial activity .

Mechanism of Action
The presence of the indanol moiety contributes to the biological activity of these drugs by enhancing their binding affinity to target enzymes or receptors. The chiral nature of this compound allows for specific interactions that are crucial for efficacy .

Chemical Transformations

Synthesis of Chiral Compounds
The compound is utilized in various synthetic pathways to create other chiral compounds. For example, it can be employed in diastereoselective enolate alkylation and reductions, showcasing its versatility as a synthetic intermediate .

Radical Pathways
Recent studies have explored the use of this compound in radical-based reactions. For instance, it has been involved in copper-catalyzed oxidative C-H amination processes, leading to the formation of valuable nitrogen-containing compounds .

Case Studies

Study Application Findings
MDPI Review (2024)Asymmetric CatalysisHighlighted the efficiency of oxazaborilidine catalysts derived from this compound for enantioselective reductions .
ACS PublicationsDrug DesignDiscussed the role of this compound in HIV protease inhibitors and potential anti-malarial drugs .
Inorganic Chemistry ProgressChemical TransformationsInvestigated radical pathways involving this compound for synthesizing nitrogen-containing compounds .

Mechanism of Action

The mechanism of action of 1-amino-2-indanol involves its role as a chiral auxiliary or ligand in asymmetric catalysis. It facilitates the formation of chiral centers in target molecules by providing a rigid, cyclic structure that induces stereoselectivity. The molecular targets and pathways involved depend on the specific application, such as the inhibition of HIV protease in the case of Indinavir sulfate .

Comparison with Similar Compounds

1-Amino-2-indanol is unique due to its rigid cyclic structure and high enantioselectivity. Similar compounds include:

    1-Amino-2-propanol: A simpler structure with similar functional groups but lacking the cyclic rigidity.

    2-Amino-1-indanol: An isomer with the amino and hydroxyl groups in different positions, affecting its reactivity and applications.

    1-Amino-2-naphthol: A larger aromatic system with different electronic properties.

These compounds share some reactivity but differ in their structural rigidity and specific applications .

Biological Activity

1-Amino-2-indanol, particularly its cis isomer, has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its diverse biological activities and applications. This article explores the biological activity of this compound, focusing on its role as a chiral auxiliary in asymmetric synthesis, its interactions at the molecular level, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a rigid cyclic structure, which contributes to its utility in various chemical reactions. The compound exists primarily in two stereoisomeric forms: cis and trans. The cis isomer is particularly noted for its effectiveness as a ligand in asymmetric catalysis.

1. Role in Asymmetric Synthesis

This compound serves as a crucial building block in the synthesis of various bioactive compounds. Its application as a chiral auxiliary allows for the selective formation of enantiomers, which is essential in drug development. The compound has been utilized in numerous asymmetric transformations, such as:

  • Enantioselective reductions : It has been shown to enhance the efficiency of reactions involving carbonyl compounds, yielding products with high enantiomeric excess (ee) .
  • Diastereoselective reactions : The compound facilitates reactions that produce diastereomers with high selectivity, making it valuable in synthesizing complex molecules .

2. Molecular Interactions

Recent studies have employed vibrational circular dichroism (VCD) spectroscopy to investigate the intramolecular hydrogen bonding properties of (1S,2R)-(-)-cis-1-amino-2-indanol. The research revealed that solvent interactions significantly influence the stability and conformation of the molecule. Specifically, two solvent molecules were necessary to replicate the observed spectral characteristics, indicating complex solvation dynamics .

Case Study 1: Asymmetric Catalysis

A notable study demonstrated the effectiveness of cis-1-amino-2-indanol as a ligand in asymmetric transfer hydrogenation reactions. The study reported yields exceeding 99% with high enantiomeric purity when using this compound as a catalyst . This underscores its potential application in synthesizing pharmaceuticals where chirality is critical.

Case Study 2: Synthesis of Bioactive Compounds

Research has shown that derivatives of this compound can be synthesized to create novel bioactive structures. For instance, a synthetic route involving enzymatic acylation yielded enantiopure derivatives suitable for further biological evaluation . These derivatives have been tested for their pharmacological activities, indicating promising results in modulating biological pathways.

Data Table: Summary of Biological Activities

Activity Description Reference
Asymmetric CatalysisHigh yields (>99%) with excellent enantioselectivity in hydrogenation reactions
Diastereoselective ReactionsSelective formation of diastereomers in organic synthesis
Molecular Interaction StudiesAnalysis of intramolecular hydrogen bonding using VCD spectroscopy
Synthesis of Bioactive DerivativesDevelopment of novel compounds with potential therapeutic applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing enantiomerically pure 1-Amino-2-indanol, and how do they differ in methodology?

Enantiomerically pure this compound (e.g., (1S,2R)- or (1R,2S)-isomers) can be synthesized via two primary routes:

  • Biocatalytic asymmetric synthesis : A lipase (e.g., Pseudomonas sp.) resolves α-acetoxyindanone intermediates, followed by reductive amination to yield the trans-isomer. The cis-isomer is obtained via ω-transaminase (ATA)-mediated kinetic resolution of racemic mixtures .
  • Chemical resolution : Racemic trans-1-amino-2-indanol is converted to cis-isomers through benzoylation, crystallization, and acid hydrolysis, ensuring optical purity >98% .
    Key considerations : Enzymatic methods favor scalability and stereoselectivity, while chemical routes offer flexibility in isomer interconversion.

Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of this compound?

  • Chiral HPLC or GC : Resolves enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives), with validation via comparison to authentic standards .
  • Optical rotation : Measures specific rotation ([α]D) to confirm enantiomeric excess (e.g., (1S,2R)-isomer: [α]D = +42° in methanol) .
  • NMR spectroscopy : Nuclear Overhauser effect (NOE) correlations distinguish cis/trans configurations .

Advanced Research Questions

Q. How can researchers optimize biocatalytic synthesis of this compound to improve enantiomeric excess (ee) and yield?

  • Substrate engineering : Modify α-acetoxyindanone with electron-withdrawing groups to enhance enzymatic recognition .
  • Additive screening : γ-Cyclodextrin improves ee by selectively binding the desired isomer, preventing deamination (e.g., from 35% to 96% ee in Vibrio fluvialis transaminase reactions) .
  • Enzyme immobilization : Stabilize ω-transaminases on solid supports to enhance reusability and reaction consistency .

Q. What experimental design is appropriate for analyzing the interaction of reaction parameters (e.g., temperature, pH, enzyme loading) on this compound synthesis?

A mixed-design ANOVA is suitable to evaluate:

  • Independent variables : Temperature (continuous), pH (nominal), enzyme loading (ratio).
  • Dependent variables : Yield (continuous), ee (ratio).
  • Hypotheses :
    • H₀: No interaction between temperature, pH, and enzyme loading on yield/ee.
    • H₁: Significant interaction exists.
      This design identifies dominant factors (e.g., pH > temperature for ee) and optimizes conditions via response surface methodology .

Q. How should researchers address contradictory data in stereochemical assignments of this compound derivatives?

  • Cross-validation : Combine X-ray crystallography (definitive configuration) with computational modeling (DFT for energy-minimized structures) to resolve discrepancies .
  • Systematic error analysis : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

Apply the FINER criteria :

  • Feasible : Prioritize enantioselective synthesis over total synthesis if resources are limited.
  • Novel : Explore understudied applications (e.g., asymmetric catalysis in C–H activation).
  • Ethical : Adhere to green chemistry principles in solvent selection .

Properties

IUPAC Name

1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869736
Record name 1-Amino-2,3-dihydro-1H-inden-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74165-73-4
Record name 1-Amino-2-indanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74165-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

U.S. Pat. No. 6,057,479 (Mitamura et al.) discloses the preparation of cis-1-amino-2-indanol by the catalytic hydrogenation of 2-hydroxy-1-indanone oxime in methanol. Example 21 of U.S. '479 discloses the hydrogenation in the presence of Pd black and HCl to give an aminoindanol product having a cis/trans selectivity of 95.5:4.5. Examples 22-23 report similar results for analogous hydrogenations using Pd/C and Pd/alumina. Example 24 discloses an analogous hydrogenation using Pd black and aqueous HBr to provide 1-amino-2-indanol product with a cis/trans ratio of 95.6:4.4. Results substantially the same as in Example 24 are also reported in Kajiro et al., SYNLETT 1998, p. 51.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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